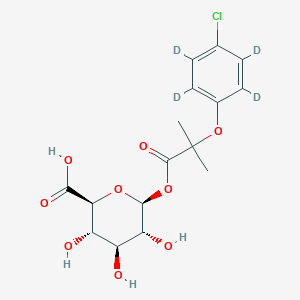
Clofibric acid acyl-beta-D-glucuronide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clofibric acid acyl-beta-D-glucuronide-d4 is a deuterated derivative of clofibric acid acyl-beta-D-glucuronide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling (d4) helps in tracing and studying the metabolic pathways of clofibric acid derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of clofibric acid acyl-beta-D-glucuronide-d4 involves the glucuronidation of clofibric acid. The process typically includes the following steps:
Activation of Clofibric Acid: Clofibric acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Glucuronidation: The activated clofibric acid is then reacted with beta-D-glucuronic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d4) into the glucuronide moiety. This can be achieved using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Clofibric acid acyl-beta-D-glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of clofibric acid.
Reduction: Reduced forms of clofibric acid derivatives.
Substitution: Substituted glucuronides with various functional groups.
科学研究应用
Clofibric acid acyl-beta-D-glucuronide-d4 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of clofibric acid derivatives.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites of clofibric acid.
Toxicology: Assessing the toxicity and safety profiles of clofibric acid derivatives.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
作用机制
Clofibric acid acyl-beta-D-glucuronide-d4 exerts its effects primarily through its parent compound, clofibric acid. Clofibric acid is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to the modulation of lipid metabolism, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels. The glucuronide conjugate is a major metabolite that facilitates the excretion of clofibric acid from the body.
相似化合物的比较
Similar Compounds
Clofibric Acid: The parent compound, used as a lipid-lowering agent.
Fenofibric Acid: Another fibrate derivative with similar lipid-modulating effects.
Gemfibrozil: A fibrate that also activates PPAR-alpha and modulates lipid metabolism.
Uniqueness
Clofibric acid acyl-beta-D-glucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, providing insights that are not easily achievable with non-deuterated compounds.
属性
分子式 |
C16H19ClO9 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1/i3D,4D,5D,6D |
InChI 键 |
LCJVUUVMVSSIGZ-MOKIFMRDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H])Cl)[2H] |
规范 SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


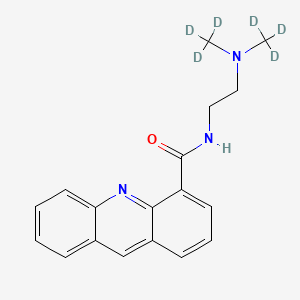
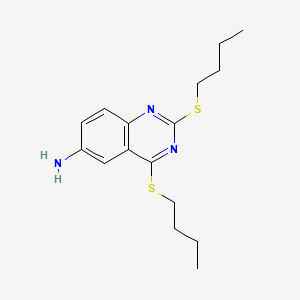
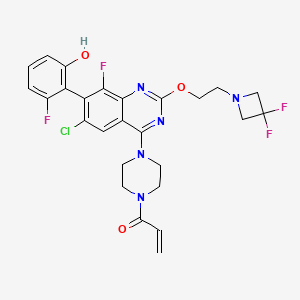


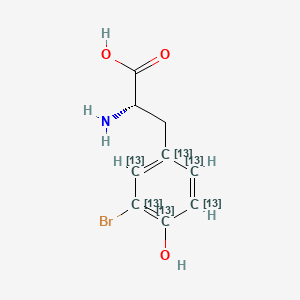
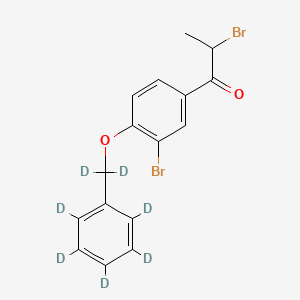
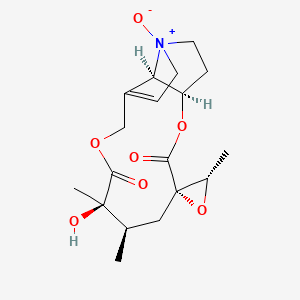
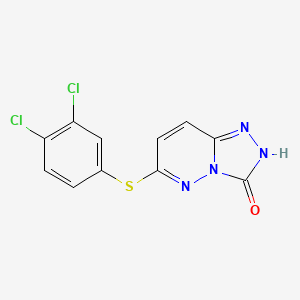
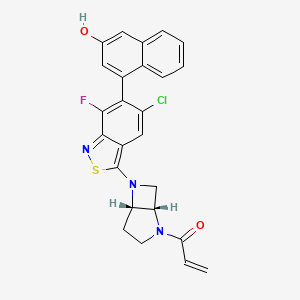

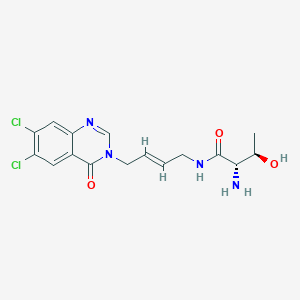

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)
